(3aS,4R,5S,7aS)-5-Azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-4-ol (3aS,4R,5S,7aS)-5-Azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-4-ol
Brand Name: Vulcanchem
CAS No.: 171916-75-9
VCID: VC20918015
InChI: InChI=1S/C9H12BrN3O3/c1-9(2)15-7-4(10)3-5(12-13-11)6(14)8(7)16-9/h3,5-8,14H,1-2H3/t5-,6+,7+,8-/m0/s1
SMILES: CC1(OC2C(C(C=C(C2O1)Br)N=[N+]=[N-])O)C
Molecular Formula: C9H12BrN3O3
Molecular Weight: 290.11 g/mol

(3aS,4R,5S,7aS)-5-Azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-4-ol

CAS No.: 171916-75-9

Cat. No.: VC20918015

Molecular Formula: C9H12BrN3O3

Molecular Weight: 290.11 g/mol

* For research use only. Not for human or veterinary use.

(3aS,4R,5S,7aS)-5-Azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxol-4-ol - 171916-75-9

Specification

CAS No. 171916-75-9
Molecular Formula C9H12BrN3O3
Molecular Weight 290.11 g/mol
IUPAC Name (3aS,4R,5S,7aS)-5-azido-7-bromo-2,2-dimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxol-4-ol
Standard InChI InChI=1S/C9H12BrN3O3/c1-9(2)15-7-4(10)3-5(12-13-11)6(14)8(7)16-9/h3,5-8,14H,1-2H3/t5-,6+,7+,8-/m0/s1
Standard InChI Key PRQOGQGZCPGPSH-OSMVPFSASA-N
Isomeric SMILES CC1(O[C@H]2[C@@H]([C@H](C=C([C@H]2O1)Br)N=[N+]=[N-])O)C
SMILES CC1(OC2C(C(C=C(C2O1)Br)N=[N+]=[N-])O)C
Canonical SMILES CC1(OC2C(C(C=C(C2O1)Br)N=[N+]=[N-])O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator